2-[2-(Butan-2-yl)-4,6-dimethylpyrimidin-5-yl]acetic acid hydrochloride
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Overview
Description
The compound “2-[2-(Butan-2-yl)-4,6-dimethylpyrimidin-5-yl]acetic acid hydrochloride” is a versatile material used in scientific research. It has a unique structure that allows for various applications, including drug development and organic synthesis. The CAS Number of this compound is 1909320-00-8 .
Molecular Structure Analysis
The molecular weight of this compound is 258.75 . The IUPAC name is 2-(2-(sec-butyl)-4,6-dimethylpyrimidin-5-yl)acetic acid hydrochloride . The InChI code is 1S/C12H18N2O2.ClH/c1-5-7(2)12-13-8(3)10(6-11(15)16)9(4)14-12;/h7H,5-6H2,1-4H3,(H,15,16);1H .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is room temperature .Scientific Research Applications
Cyclocondensation Reactions
One study explored the cyclocondensation of 3-amino-2-hydrazino-4(3H)-pyrimidinones with dimethyl acetylenedicarboxylate, leading to the formation of 1-amino-2,6-dihydro-2,6-dioxo-1H-pyrimido[1,2-b][1,2,4]triazine-3-acetic acid esters. This reaction demonstrates the potential of pyrimidine derivatives in synthesizing novel heterocyclic compounds with possible therapeutic applications (Bitha, Hlavka, & Lin, 1988).
End-Point Indication in Catalytic Thermometric Titration
Another application involves the acid-catalyzed acetylation of alcohols and phenols with acetic anhydride used as an end-point indicator in the titration of tertiary amines and metal carboxylates. This technique showcases the use of acetylation reactions in analytical chemistry for the precise determination of various chemical species (Greenhow, 1977).
Antimicrobial Activity of Pyrimidine Derivatives
Research on the synthesis and antimicrobial activity of new pyridothienopyrimidines and pyridothienotriazines indicates the potential of pyrimidine derivatives as antimicrobial agents. The study details the preparation of compounds exhibiting in vitro activity against various microbial strains, suggesting their applicability in developing new antimicrobials (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Insecticidal and Antibacterial Potential
The synthesis of pyrimidine-linked pyrazole heterocyclics evaluated for their insecticidal and antibacterial potential underscores the role of pyrimidine derivatives in agrochemical research. These compounds showed activity against Pseudococcidae insects and selected microorganisms, highlighting their utility in pest and disease control (Deohate & Palaspagar, 2020).
Dual Inhibition of Cyclo-Oxygenase and 5-Lipoxygenase
A study on a new pyrrolizine derivative revealed its dual inhibitory action against cyclo-oxygenase and 5-lipoxygenase enzymes, showing potential for anti-inflammatory and analgesic applications. This research illustrates the therapeutic potential of structurally complex molecules in targeting multiple pathways in disease modulation (Laufer, Tries, Augustin, & Dannhardt, 1994).
Mechanism of Action
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and handle incidents of exposure .
Properties
IUPAC Name |
2-(2-butan-2-yl-4,6-dimethylpyrimidin-5-yl)acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2.ClH/c1-5-7(2)12-13-8(3)10(6-11(15)16)9(4)14-12;/h7H,5-6H2,1-4H3,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKMMVKKDDWZGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=NC(=C(C(=N1)C)CC(=O)O)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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